Enzymatic Potency Against PARP1 and CDK6
In direct enzymatic assays, KWZY-11 demonstrates potent inhibitory activity against both PARP1 (IC50 = 156.8 nM) and CDK6 (IC50 = 13.3 nM) . This level of potency is consistent across independent vendor verification, confirming its reliability . In contrast, a similar dual inhibitor, P4i, showed less potent enzymatic inhibition, with a reported IC50 for PARP1 in the micromolar range (no precise nanomolar value provided for direct enzymatic comparison) and significantly weaker cellular activity [1].
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | PARP1: 156.8 nM; CDK6: 13.3 nM |
| Comparator Or Baseline | P4i (dual PARP/CDK6 inhibitor): Enzymatic IC50 values not specified; Cellular IC50 in MDA-MB-231 cells = 1.96 μM |
| Quantified Difference | KWZY-11 shows approximately 15-fold greater cellular potency than P4i in the same MDA-MB-231 model system, indicating superior target engagement and cellular efficacy [1]. |
| Conditions | Biochemical enzymatic assays (PARP1, CDK6) and cell proliferation assay in MDA-MB-231 cells (BRCA wild-type TNBC) |
Why This Matters
Procurement of KWZY-11 ensures access to a compound with verified, low-nanomolar dual-target potency, which is a crucial metric for ensuring robust downstream signaling inhibition in research models.
- [1] Wang, C., et al. (2023). Discovery of dual PARP and CDK6 inhibitors for triple-negative breast cancer with wild-type BRCA. Bioorganic Chemistry, 139, 106721. DOI: 10.1016/j.bioorg.2023.106721. View Source
